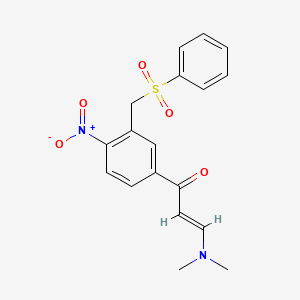

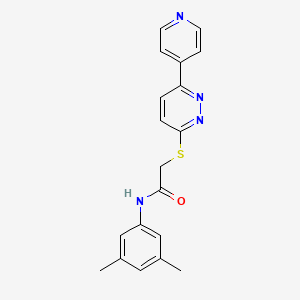

![molecular formula C25H19N3O2 B2925955 N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 2034432-54-5](/img/structure/B2925955.png)

N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bipyridines are a class of organic compounds with the formula (C5H4N)2, consisting of two pyridine rings connected by a single bond . Xanthenes are tricyclic compounds that form the core of several notable compounds, including many dyes. The compound you mentioned seems to be a complex one, likely having interesting chemical properties due to the presence of these moieties.

Molecular Structure Analysis

Bipyridines have a planar structure due to the sp2 hybridization of the nitrogen and carbon atoms . Xanthenes have a tricyclic structure. The specific compound you mentioned would likely have a complex structure due to the presence of both these moieties.Chemical Reactions Analysis

Bipyridines can undergo various reactions, including coordination with transition metals . Xanthenes can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of the bipyridine and xanthene moieties. Bipyridines are generally colorless solids that are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide and related compounds have been explored in chemical synthesis. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, sharing structural similarities with the compound , have demonstrated potency as Met kinase inhibitors (Schroeder et al., 2009). Additionally, the synthesis of xanthene derivatives has been catalyzed by 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride, an ionic liquid, under solvent-free conditions (Shirini et al., 2014).

Molecular and Cellular Characterization

In molecular and cellular characterization, coordinatively saturated and substitutionally inert polypyridyl Ru(II) compounds, which could include derivatives of this compound, have shown potential as anticancer drug candidates. These compounds, such as Ru(bipy)(2)(Cpp-NH-Hex-COOH) and Ru(dppz)(2)(CppH), have been studied for their IC(50) values, comparable to cisplatin, and specific targeting of mitochondria in HeLa cells (Pierroz et al., 2012).

Photophysical Properties and Sensing Applications

Compounds structurally related to this compound have been studied for their photophysical properties and potential sensing applications. For instance, a one-dimensional coordination polymer with 2,2′-bipyridine has been synthesized for the selective and sensitive detection of hazardous environmental contaminants such as nitrobenzene and dichromate anion (Kan & Wen, 2017).

Pharmaceutical Co-crystal Synthesis

Carboxamide-pyridine N-oxide heterosynthon, which is structurally related to this compound, has been shown to assemble isonicotinamide N-oxide in a triple helix architecture and synthesize co-crystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy et al., 2006).

Wirkmechanismus

Target of Action

The primary target of N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that brings substances into the cell. By inhibiting AAK1, this compound can modulate the intracellular trafficking of key proteins .

Mode of Action

N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide acts as a potent inhibitor of AAK1 . It binds to the kinase domain of AAK1, thereby preventing the phosphorylation and activation of downstream targets. This inhibition disrupts the normal function of AAK1, leading to altered intracellular trafficking .

Biochemical Pathways

The inhibition of AAK1 affects various biochemical pathways related to endocytosis and intracellular trafficking The exact pathways and their downstream effects can vary depending on the cell type and physiological context

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties. It is CNS penetrant , meaning it can cross the blood-brain barrier and exert its effects in the central nervous system . It also shows excellent oral bioavailability , making it suitable for oral administration . The compound has an average brain to plasma ratio of 20 in rats, indicating significant CNS penetration .

Result of Action

The inhibition of AAK1 by N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide leads to changes in intracellular trafficking. This can result in altered cellular function and potentially therapeutic effects. For example, the compound has shown efficacy in rodent models of neuropathic pain .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2/c29-25(28-16-18-6-5-13-27-24(18)17-11-14-26-15-12-17)23-19-7-1-3-9-21(19)30-22-10-4-2-8-20(22)23/h1-15,23H,16H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKHWZOFBCYLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2925873.png)

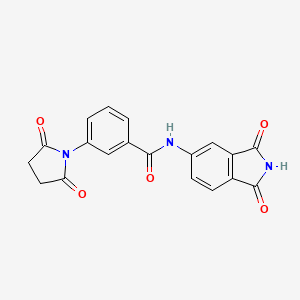

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)

![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)

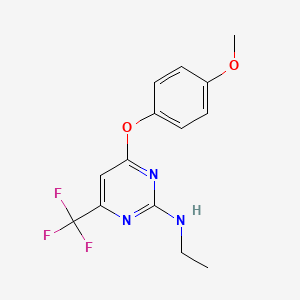

![3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B2925877.png)

![4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2925878.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2925894.png)

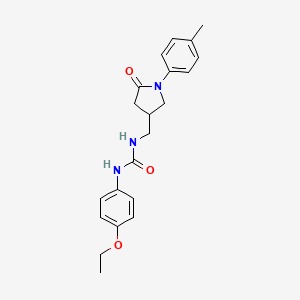

![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)